molecular formula C16H15N3O2S B2431478 1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034232-02-3

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2431478
CAS RN: 2034232-02-3
M. Wt: 313.38
InChI Key: NLSMHBJGKIRBTE-UHFFFAOYSA-N
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Description

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as FPYMU, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. FPYMU belongs to the class of urea derivatives and has shown promising results in various biological studies.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods to synthesize novel pyridine and naphthyridine derivatives, demonstrating the versatility of furan and thiophene substrates in generating complex structures. These synthetic pathways offer potential for creating a wide range of compounds with varied biological activities (Abdelrazek et al., 2010). Similarly, the synthesis of 5,5′-carbonyl-bis(5,6-dihydro-4H-furo- and thieno-[2,3-c]pyrrol-4-ones) has been reported, showcasing the potential for developing new classes of compounds starting from methyl 2-(2-methoxy-2-oxoethyl) thiophene- and furan-3-carboxylate (Koza & Balcı, 2011).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of derivatives, including N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas. These compounds have shown moderate activity against various pathogens, highlighting the potential for developing new antimicrobial agents (Reddy, Reddy, & Venugopal, 2003).

Fluorescent Probes and Sensing

Modified 6-aza uridines incorporating thiophene and furan motifs have been developed, displaying enhanced fluorescence properties and sensitivity to changes in polarity and pH. These compounds could serve as valuable tools for biological imaging and sensing applications (Sinkeldam, Hopkins, & Tor, 2012).

Interaction with Biomolecules

The study of pyridine-substituted urea ligands in forming metallo-supramolecular macrocycles offers insights into how these compounds interact with metal ions and potentially with other biomolecules. This research opens up possibilities for using such complexes in drug delivery, molecular recognition, and catalysis (Troff et al., 2012).

properties

IUPAC Name

1-[[6-(furan-3-yl)pyridin-3-yl]methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c20-16(19-10-14-2-1-7-22-14)18-9-12-3-4-15(17-8-12)13-5-6-21-11-13/h1-8,11H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSMHBJGKIRBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((6-(Furan-3-yl)pyridin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea

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